2-Acetyl-6-methylpyridine

Asymmetric catalysis Chiral amine synthesis Ruthenium-BINAP catalysis

Source 2-Acetyl-6-methylpyridine (CAS 6940-57-4) with verified 98% purity. This specific 2-acetyl-6-methyl regioisomer is critical for applications demanding precise stereoelectronic properties, enabling >99% ee in Ru-catalyzed asymmetric reductive amination for chiral pharmaceutical intermediates. It delivers a distinct sulfurous, potato-like, chocolate flavor profile, unlike the popcorn notes of generic 2-acetylpyridine. Its natural occurrence in rum and coffee supports its use as an authentic flavor-modifying agent. Ensure your synthetic yield, enantioselectivity, and sensory formulations are not compromised by generic isomers.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 6940-57-4
Cat. No. B1266835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-6-methylpyridine
CAS6940-57-4
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)C
InChIInChI=1S/C8H9NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5H,1-2H3
InChIKeyFPQMUQPPAYCAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-6-methylpyridine (CAS 6940-57-4): Procurement and Differentiation Guide for Research and Industrial Synthesis


2-Acetyl-6-methylpyridine (C₈H₉NO, MW 135.16), also known as 1-(6-methylpyridin-2-yl)ethanone or 6-acetyl-2-picoline, is an aromatic ketone belonging to the aryl alkyl ketone class [1]. It is characterized by an acetyl group at the 2-position and a methyl group at the 6-position of the pyridine ring [2]. This positional substitution pattern confers distinct physicochemical properties compared to other acetyl-methylpyridine regioisomers, including a computed XLogP3-AA of 1.3 [3], boiling point of approximately 209 °C [4], and a vapor pressure estimated at 0.1661 hPa at 20 °C [5]. The compound is naturally occurring as a minor component in rum and has been detected in coffee and coffee products [6].

Why 2-Acetyl-6-methylpyridine Cannot Be Replaced by Other Acetyl-Methylpyridine Regioisomers in Critical Applications


The acetyl-methylpyridine isomer family includes 2-acetyl-3-methylpyridine (CAS 85279-30-7), 2-acetyl-4-methylpyridine (CAS 59576-26-0), 2-acetyl-5-methylpyridine (CAS 5308-63-4), and 2-acetyl-6-methylpyridine (CAS 6940-57-4). These regioisomers share identical molecular formulas but differ fundamentally in the ring position of the methyl substituent. This positional variation directly impacts stereoelectronic properties, metal coordination geometry, metabolic stability, and sensory profile [1]. As demonstrated in asymmetric synthesis applications, the 6-substituted pyridine framework provides unique substrate compatibility for ruthenium-catalyzed direct asymmetric reductive amination, achieving enantiomeric excesses exceeding 99% [2]. Substitution with other regioisomers would alter the coordination environment and electronic density at the nitrogen center, resulting in significantly different catalytic outcomes [3]. Furthermore, the 6-methyl-2-acetyl arrangement produces a sulfurous, potato-like, chocolate flavor profile distinct from the popcorn/cornmeal notes of 2-acetylpyridine (CAS 1122-62-9) [4]. Generic substitution without verification of positional specificity therefore risks compromised synthetic yield, enantioselectivity loss, and altered organoleptic properties in flavor and fragrance formulations.

Quantitative Differentiation Evidence: 2-Acetyl-6-methylpyridine Performance Data Versus Comparators


Enantioselective Synthesis: 2-Acetyl-6-methylpyridine as Superior Substrate for Direct Asymmetric Reductive Amination

In a 2021 study by Yamada et al., 2-acetyl-6-substituted pyridines were evaluated as substrates for direct asymmetric reductive amination using Ru(OAc)₂{(S)-binap} as catalyst under 0.8 MPa H₂ [1]. 2-Acetyl-6-methylpyridine demonstrated >99% conversion and >99% enantiomeric excess (ee), comparable to other 6-substituted analogs. Critically, this performance is position-dependent: 2-acetylpyridine lacking the 6-methyl group exhibited lower enantioselectivity in similar transformations [2].

Asymmetric catalysis Chiral amine synthesis Ruthenium-BINAP catalysis

Flavor Profile Differentiation: 2-Acetyl-6-methylpyridine Versus 2-Acetylpyridine in Sensory Applications

2-Acetyl-6-methylpyridine exhibits a sulfurous, potato-like, chocolate flavor profile, distinctly different from the popcorn/cornmeal/nutty notes of unsubstituted 2-acetylpyridine (CAS 1122-62-9) [1]. 2-Acetylpyridine has a detection threshold of 19 ppb [2], whereas 2-acetyl-6-methylpyridine has been characterized as a high odor-impact compound with specific roasted, nutty, and popcorn odor descriptors [3].

Flavor chemistry Sensory science Aroma compounds

Physicochemical Property Comparison: LogP and Solubility Among Acetyl-Methylpyridine Regioisomers

The computed XLogP3-AA for 2-acetyl-6-methylpyridine is 1.3 [1], indicating moderate lipophilicity. This value differs from the ALogP of 0.83–1.26 reported for the same compound by other computational methods [2]. Water solubility is measured at 10.72 g/L at 25 °C, with solubility in methanol reaching 489.3 g/L and in DMF 720.75 g/L [3].

Physicochemical profiling Lipophilicity Solubility

Antimicrobial Activity: Positional Substitution Effects on Pyridine Derivative Bioactivity

A series of C-2 and C-6 substituted pyridines was synthesized and evaluated in vitro against Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans [1]. Most compounds exhibited a wide range of modest in vitro activity against the tested microorganisms. 2-Acetyl-6-methylpyridine has been specifically reported to have growth inhibitory activity in Paecilomyces and CoCl₂-treated cells via metal ion binding .

Antimicrobial screening Structure-activity relationship Pyridine derivatives

Analytical Identification: Kovats Retention Index for GC-MS Method Development

The Kovats retention index for 2-acetyl-6-methylpyridine has been experimentally determined as 1073 on an HP-Ultra-1 column, as reported by Du et al. (2008) in their analysis of volatile organic nitrogen-containing constituents in ambrette seed [1].

Analytical chemistry GC-MS Retention index

Validated Application Scenarios for 2-Acetyl-6-methylpyridine in Research and Industrial Settings


Chiral Primary Amine Synthesis via Asymmetric Reductive Amination

2-Acetyl-6-methylpyridine serves as a high-performance substrate for direct asymmetric reductive amination using Ru(OAc)₂{(S)-binap} catalyst, achieving >99% conversion and >99% ee [1]. This application is validated by peer-reviewed primary research from Takeda Pharmaceutical Company Limited [2]. The resulting chiral amines are valuable intermediates for pharmaceutical development, particularly where 6-substituted pyridine-containing chiral building blocks are required.

Flavor and Fragrance Formulation: Potato, Chocolate, and Roasted Note Creation

The compound's characterized sulfurous, potato-like, and chocolate flavor profile [1] makes it suitable for flavor formulations requiring these specific sensory notes. Its natural occurrence in rum and coffee [2] supports its use as a flavor-modifying agent in beverage applications. The compound has a high odor impact with roasted, nutty, popcorn, cocoa, and burnt aroma descriptors [3].

Analytical Reference Standard for GC-MS Food and Beverage Analysis

With a validated Kovats retention index of 1073 on HP-Ultra-1 columns [1], 2-acetyl-6-methylpyridine can serve as a reference standard for the identification and quantification of volatile nitrogen-containing compounds in food matrices, particularly in rum, coffee, and ambrette seed analyses [2].

Metal Coordination Chemistry and Ligand Studies

2-Acetyl-6-methylpyridine acts as a bidentate ligand, binding to metal ions through its pyridine nitrogen and acetyl oxygen atoms [1]. The 6-methyl substitution influences the electronic properties and steric environment of the coordination site, enabling studies of structure-activity relationships in metallocomplex formation [2]. This application is supported by reports of the compound's interaction with metal ions and its growth inhibitory activity in metal-dependent biological systems [3].

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